molecular formula C19H18N4OS B2546826 N-phenethyl-2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)acetamide CAS No. 872702-22-2

N-phenethyl-2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)acetamide

Cat. No.: B2546826
CAS No.: 872702-22-2
M. Wt: 350.44
InChI Key: NBMAJCUSROVXPC-UHFFFAOYSA-N
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Description

N-phenethyl-2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)acetamide is a complex organic compound characterized by its unique structure, which includes a phenethyl group, a pyridazinyl moiety, and a thioacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-phenethyl-2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)acetamide typically involves multiple steps, starting with the preparation of the pyridazinyl core. This can be achieved through the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-phenethyl-2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

Biology: In biological research, N-phenethyl-2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)acetamide may be employed in the study of enzyme inhibition, receptor binding, and other biochemical processes.

Medicine: The compound has shown potential as a therapeutic agent, with studies investigating its efficacy in treating various diseases, including infectious diseases and cancer.

Industry: In industry, this compound can be utilized in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism by which N-phenethyl-2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)acetamide exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes.

Comparison with Similar Compounds

  • N-phenethyl-2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)acetamide is structurally similar to other thioacetamide derivatives and phenethylamine derivatives.

  • Uniqueness: Its unique combination of functional groups and structural features distinguishes it from other compounds, potentially leading to distinct biological and chemical properties.

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Properties

IUPAC Name

N-(2-phenylethyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4OS/c24-18(21-12-10-15-5-2-1-3-6-15)14-25-19-9-8-17(22-23-19)16-7-4-11-20-13-16/h1-9,11,13H,10,12,14H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBMAJCUSROVXPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CSC2=NN=C(C=C2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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